molecular formula C9H15NO2 B13603219 3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol

3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol

Cat. No.: B13603219
M. Wt: 169.22 g/mol
InChI Key: OXVXJPVUJDBHHH-UHFFFAOYSA-N
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Description

3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol is an amino alcohol derivative featuring a furan ring substituted with methyl groups at positions 2 and 5. The compound’s structure combines a propan-1-ol backbone with an amino group and a heteroaromatic substituent at the third carbon.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

3-amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol

InChI

InChI=1S/C9H15NO2/c1-6-5-8(7(2)12-6)9(10)3-4-11/h5,9,11H,3-4,10H2,1-2H3

InChI Key

OXVXJPVUJDBHHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethylfuran, which is commercially available or can be synthesized from furfural.

    Amination: The furan ring undergoes amination at the 3-position using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 1-position of the propyl chain. This step may involve the use of oxidizing agents like hydrogen peroxide or other suitable reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of amides, imines, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like acyl chlorides, alkyl halides, and isocyanates.

Major Products Formed

Scientific Research Applications

3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to various physiological effects .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the amino alcohol core but differ in substituent groups, influencing their physicochemical and functional properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Applications References
3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol C₉H₁₅NO₂* 193.22* 2,5-Dimethylfuran-3-yl Pharmaceutical intermediate (inferred) -
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol C₁₁H₁₇NO 179.26 2,3-Dimethylphenyl Pharmaceutical intermediate
3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol C₁₁H₁₅NO₃ 209.25 Dihydrobenzodioxin Specialty chemical (inferred)
1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol C₁₁H₁₇NO₂ 195.26 3,5-Dimethylphenoxy Pharmaceutical reference standard
3-(Diethylamino)-2,2-dimethyl-propan-1-ol C₈H₁₉NO 159.27 Diethylamino, dimethyl Industrial applications

*Theoretical values based on structural calculations.

Substituent Effects on Properties

  • Electronic and Polar Characteristics: The furan substituent introduces oxygen-mediated polarity, enhancing solubility in polar solvents compared to purely aromatic analogs like 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol . However, the methyl groups on the furan may offset polarity by increasing lipophilicity. The dihydrobenzodioxin substituent () adds a fused oxygen-rich ring system, likely improving metabolic stability but increasing steric hindrance compared to furan or phenyl analogs .
  • Molecular Weight and Steric Effects: The dihydrobenzodioxin derivative (209.25 g/mol) has the highest molecular weight, which may limit bioavailability compared to the furan analog (193.22 g/mol) . The phenoxy-substituted compound (195.26 g/mol) features an ether linkage, offering conformational flexibility absent in directly bonded aryl/heteroaryl analogs .

Physical Properties

While direct data for this compound are unavailable, analogs provide insights:

  • 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (): Density = 0.875 g/cm³, flash point = 73.9°C, and liquid phase at room temperature . Similar volatility and handling precautions (e.g., respiratory protection) may apply to the furan derivative.
  • 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol (): Solid phase (inferred from pharmaceutical intermediate use), requiring controlled storage conditions .

Research and Application Insights

  • Pharmaceutical Potential: The furan derivative’s heteroaromatic structure may enhance interactions with biological targets (e.g., enzymes or receptors) compared to phenyl analogs, though metabolic stability could be a concern due to furan’s susceptibility to oxidation .
  • Industrial Use: The diethylamino-dimethyl analog () highlights applications in surfactants or solvents, suggesting that the furan derivative’s polarity could suit similar roles .

Biological Activity

3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol is a compound of significant interest due to its unique structural features and biological properties. This article delves into its biological activity, mechanisms of action, potential applications, and comparative analysis with similar compounds.

The biological activity of this compound is attributed to several key interactions:

  • Hydrogen Bonds : The amino group can form hydrogen bonds with various biomolecules, enhancing its interaction with proteins and enzymes.
  • Ionic Interactions : The presence of the amino group allows for ionic interactions that can influence the stability and activity of biological macromolecules.
  • π-π Stacking : The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their function.

These interactions suggest that the compound may have effects on enzyme activities, receptor functions, and other biological processes, leading to various therapeutic implications.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, making it a candidate for research in neurodegenerative diseases such as Alzheimer's.
  • Anti-inflammatory Activity : The compound's ability to modulate inflammatory pathways could lead to applications in treating inflammatory conditions.

Comparative Analysis

A comparative analysis of this compound with similar compounds highlights its unique profile:

Compound NameStructural FeaturesBiological ActivityPotential Applications
This compoundAmino group, furan ringAntioxidant, neuroprotectiveAlzheimer's disease, metabolic disorders
3-Amino-1-(2-furyl)propan-1-olLacks methyl groupsReduced activity compared to this compoundLimited applications
3-Amino-1-(2,5-dimethylthiophen-3-yl)propan-1-olThiophene ring instead of furanDifferent reactivity profileVaries based on thiophene properties

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Neuroprotective Study : A study conducted on neuronal cell lines indicated that the compound significantly reduced oxidative stress markers compared to control groups. This suggests a protective effect against neurodegeneration .
  • Antioxidant Evaluation : In vitro assays demonstrated that this compound exhibited a dose-dependent increase in antioxidant activity when tested against standard free radical generators .
  • Inflammation Modulation : Research on inflammatory pathways revealed that the compound inhibited pro-inflammatory cytokines in macrophage cultures, indicating potential therapeutic uses in inflammatory diseases .

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